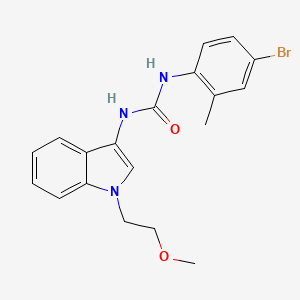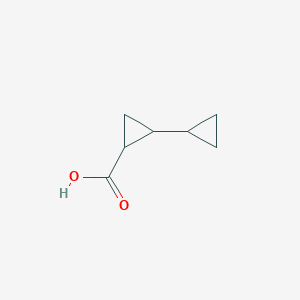
2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C19H18ClFN6O and its molecular weight is 400.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Agents : Compounds with similar structures, such as pyridonecarboxylic acids, have been studied for their antibacterial properties. Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, which showed significant antibacterial activity and were deemed worthy of further biological study (Egawa et al., 1984).
Vitamin B6 Antagonists : Research by Korytnyk and Angelino (1977) involved modifying the 2-methyl group of pyridoxol, which included the introduction of 2-halo substituents, showing growth-inhibitory activity against certain cells. This points to the potential of halogenated pyridine derivatives in biochemical applications (Korytnyk & Angelino, 1977).
Medicinal Chemistry Building Blocks : Surmont et al. (2011) developed a synthetic strategy for 3-amino-4-fluoropyrazoles, which are valuable as building blocks in medicinal chemistry due to their fluorination and additional functional groups allowing for further functionalization (Surmont et al., 2011).
Antimicrobial Activity : A study by Bhuiyan et al. (2006) on thienopyrimidine derivatives, created through reactions involving heteroaromatic o-aminonitrile, demonstrated pronounced antimicrobial activity. This suggests the potential of similar pyridine-based compounds in antimicrobial applications (Bhuiyan et al., 2006).
Anti-Influenza Virus Activity : Research by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their derivatives showed significant antiviral activities against the H5N1 strain of the bird flu influenza, highlighting the potential of such compounds in antiviral research (Hebishy et al., 2020).
Herbicidal Activity : Liu et al. (2005) synthesized 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates as herbicidal inhibitors, demonstrating the application of fluorinated pyridine derivatives in agricultural chemistry (Liu et al., 2005).
Tuberculostatic Activity : Foks et al. (2005) used 2-chloro-3-cyanopyrazine, a compound with structural similarities, in synthesizing pyrazine derivatives with potential tuberculostatic properties, indicating possible applications in tuberculosis treatment (Foks et al., 2005).
作用機序
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities , suggesting that this compound may also affect multiple pathways.
Pharmacokinetics
Similar compounds have been found to have a variety of pharmacokinetic properties , suggesting that this compound may also have diverse ADME properties.
Result of Action
Similar compounds have been found to have a variety of biological activities , suggesting that this compound may also have diverse effects.
Action Environment
Similar compounds have been found to be influenced by a variety of environmental factors , suggesting that this compound may also be influenced by the environment.
特性
IUPAC Name |
2-chloro-4-fluoro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O/c1-12-6-7-22-18(10-12)25-17-5-4-16(26-27-17)23-8-9-24-19(28)14-3-2-13(21)11-15(14)20/h2-7,10-11H,8-9H2,1H3,(H,23,26)(H,24,28)(H,22,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYXPVQRIGSNNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2411152.png)

![7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2411158.png)

![9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one](/img/structure/B2411160.png)

![9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2411163.png)


![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2411168.png)


